molecular formula C19H19N3O4 B2995192 N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide CAS No. 886950-80-7

N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide

Cat. No. B2995192
CAS RN: 886950-80-7
M. Wt: 353.378
InChI Key: BKWNJSYLBNRDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide, also known as AIA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AIA-1 is a small molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Antimalarial and Antimicrobial Activities

Isoquinoline derivatives have been studied for their potential antimalarial and antimicrobial properties. For instance, a series of substituted phenyl analogues, including those related to the structure of interest, demonstrated significant antimalarial potency against Plasmodium berghei in mice. These findings suggest potential applications in the development of new antimalarial agents (Werbel et al., 1986). Additionally, isoquinoline derivatives have been synthesized and shown to exhibit antimicrobial activity, further underscoring their potential in therapeutic applications (Le et al., 2018).

Analgesic and Anti-inflammatory Activities

Research on quinazolinyl and isoquinolinyl acetamides has revealed their potential analgesic and anti-inflammatory activities. Compounds within this class have been synthesized and tested for these biological effects, demonstrating promising results compared to standard drugs (Alagarsamy et al., 2015). This indicates a possible application in the development of new pain and inflammation management therapies.

Antifungal and Antiproliferative Effects

Derivatives of morpholin-3-yl-acetamide, a compound structurally similar to the target molecule, have been identified as broad-spectrum antifungal agents. These findings suggest the potential use of related compounds in antifungal therapies (Bardiot et al., 2015). Moreover, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing isoquinoline derivatives have shown antiproliferative activities against various human cancer cell lines, indicating their potential in cancer research and therapy (I‐Li Chen et al., 2013).

Neuroprotection and Antiviral Effects

The therapeutic efficacy of novel anilidoquinoline derivatives in treating Japanese encephalitis has been evaluated, with significant antiviral and antiapoptotic effects observed in vitro. This suggests potential neuroprotective applications for compounds related to N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide in viral infections of the central nervous system (Ghosh et al., 2008).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12(23)21-13-5-7-14(8-6-13)22-18(24)11-26-17-4-2-3-16-15(17)9-10-20-19(16)25/h2-8H,9-11H2,1H3,(H,20,25)(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWNJSYLBNRDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide

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